molecular formula C11H10O B190023 2-(4-Methylphenyl)furan CAS No. 17113-32-5

2-(4-Methylphenyl)furan

Cat. No. B190023
CAS RN: 17113-32-5
M. Wt: 158.2 g/mol
InChI Key: NUCCVVARGOJARG-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)furan” is a chemical compound . It is also known as a furan derivative . The molecular formula of this compound is C11H10O .


Synthesis Analysis

The synthesis of furan derivatives involves various methods. One such method includes the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The Paal-Knorr Furan Synthesis is a well-known method for the preparation of furans .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)furan” consists of a furan ring attached to a 4-methylphenyl group . The average mass of this compound is 158.197 Da .


Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions. For instance, furan is thought to be activated to a reactive intermediate, cis-2-butene-1,4-dial, which alkylates proteins leading to a toxic response . The Paal-Knorr Furan Synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds .

Scientific Research Applications

Furan Fatty Acids: Health Implications

Furan fatty acids, related to furan derivatives like 2-(4-Methylphenyl)furan, are found in plants, algae, and fish. They exhibit positive health benefits, including anti-oxidant and anti-inflammatory activities, and the inhibition of lipid peroxidation. The role of their major metabolite, CMPF, in glucose metabolism and diabetes is still debated, suggesting the need for further research. However, furan fatty acids are generally considered beneficial for health (Xu et al., 2017).

Furan Derivatives in Material Science

Furan derivatives are pivotal in the valorization of plant biomass to create a new generation of polymers, functional materials, and fuels. They serve as a sustainable alternative feedstock for the chemical industry, potentially replacing hydrocarbons derived from non-renewable sources. Significant progress has been made in the synthesis of furan derivatives like 5-Hydroxymethylfurfural (HMF) and its potential use in various industries is promising (Chernyshev et al., 2017).

Furan-Based Self-Healing Polymers

The development of self-healing polymers using thermally reversible Diels–Alder chemistry, where the furan group acts as a diene, is a notable advancement in materials science. These polymers can repair themselves, which could significantly extend the lifespan and durability of various materials. The multifunctional furan compounds are instrumental in constructing thermally reversible crosslinked networks, showcasing their removability and remendability (Liu & Chuo, 2013).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, including those substituted with furanyl groups, are prominent in medicinal chemistry. They are a part of bioactive molecules and play a significant role in the design of drugs for various therapeutic applications, such as antiviral, antitumor, and antimycobacterial treatments. The structural diversity and bioactivity potential of these compounds are substantial, indicating a broad scope for further research and drug development (Ostrowski, 2022).

2-Methylfuran as a Potential Biofuel

2-Methylfuran, a furan-based compound, is recognized as a critical platform substance and an ideal green solution for alternative fuels. Derived from renewable biomass, it exhibits properties similar to fossil fuels. The potential of 2-Methylfuran in internal combustion engines, along with its performance, combustion characteristics, and pollutant formation, is a subject of significant interest, suggesting a promising future for furan derivatives in sustainable energy solutions (Hoang & Pham, 2021).

Safety And Hazards

Furan and its derivatives are considered hazardous. They are classified as flammable liquids and are suspected of causing genetic defects . They may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the study of “2-(4-Methylphenyl)furan” and other furan derivatives include understanding their mechanism of action, exploring their potential uses, and developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

2-(4-methylphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCVVARGOJARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464298
Record name 2-(4-methylphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)furan

CAS RN

17113-32-5
Record name 2-(4-Methylphenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17113-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tolylboronic acid (500 mg), 2-bromofuran, and tetrakis(triphenylphosphine)palladium (177 mg) were added to the mixture of 24 ml of dimethoxyethane and 15 ml of ethanol under nitrogen atmosphere. Additionally 1N sodium carbonate (12 ml) was added to the mixture and the resulting mixture was heated at reflux for 2 h. Water was added to the mixture and the mitture was extracted with diethyl ether. The organic layer was dried and the solvent was removed under reduced pressure. The residue was purified by the use of silica gel column chromatography to give 438 mg of 2-(4-tolyl)furan.
Quantity
500 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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24 mL
Type
reactant
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177 mg
Type
catalyst
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15 mL
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solvent
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Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Sniady, MS Morreale, R Dembinski - Organic Syntheses, 2003 - Wiley Online Library
5‐(4‐Bromophenyl)‐3‐iodo‐2‐(4‐methylphenyl)furan 2‐(4‐Bromophenyl)oxirane 4‐Ethynyltoluene Lithium diisopropylamide 1‐(4‐Bromophenyl)‐4‐methylphenyl)but‐3‐yn‐1‐ol …
Number of citations: 24 onlinelibrary.wiley.com
Y Cheng, C Ma - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 61| Part 11| November 2005| Pages o3688-o3690 https://doi.org/10.1107/S1600536805032307 …
Number of citations: 3 scripts.iucr.org
M Janda, J Šrogl, H Dvořáková… - Collection of …, 1981 - cccc.uochb.cas.cz
Electrochemical methoxylation of 2-phenylfuran (I) and 2-(4-nitrophenyl)furan (VI) proceeded anomalously, affording 5-methoxy-2-phenylfuran (XI) and 5-methoxy-2-(4-nitrophenyl)…
Number of citations: 2 cccc.uochb.cas.cz
GE Daia - 2000 - clok.uclan.ac.uk
A series of 3-acyl(thio)chromones has been prepared. These compounds were acetalised with a variety of diols, with p-TsOH catalysis, under azeotropic conditions, to give the …
Number of citations: 3 clok.uclan.ac.uk
M Nilsson, C Ullenius, UÅ Blom, NA Zaidi - Acta Chem. Scand, 1968 - actachemscand.org
Decarboxylative coupling of 2-thenoic or 2-furoic acids with iodobenzene or 4-methoxy-, 4-methyl-, or 4-nitro-iodobenzene using copper (I) oxide and boiling quinoline gives the …
Number of citations: 82 actachemscand.org
M Bobošíková, W Clegg, SJ Coles… - Journal of the …, 2001 - pubs.rsc.org
Oxidation of furan-2-carboximidamides 8 by (dicarboxyiodo)benzenes gives N1-acyl-N1-(2-furyl)ureas 9via rearrangement to a carbodiimide. Thermolysis of eleven ureas 9 gave the …
Number of citations: 18 pubs.rsc.org
P Chen, Y Meng, Q Yang, J Wu, Y Xiao, DR Gorja… - RSC …, 2015 - pubs.rsc.org
An unprecedented Ag2CO3 and DBU mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates leading to the formation of 2,5-disubstituted furan-3-carboxylates has …
Number of citations: 19 pubs.rsc.org
H Shinohara, M Sonoda, S Atobe, H Masuno… - Tetrahedron letters, 2011 - Elsevier
IrCl 3 ·3H 2 O or FeCl 3 -catalyzed convenient synthesis of 3-hydroxyphthalates has been achieved by a Diels–Alder reaction of furans with dimethyl acetylenedicarboxylate, followed by …
Number of citations: 22 www.sciencedirect.com
MA Raheem, JR Nagireddy, R Durham… - Synthetic …, 2010 - Taylor & Francis
A simple, straightforward, and scalable procedure for the preparation of 2-bromofuran using N-bromosuccinimide (NBS) in dimethylformamide (DMF) is reported. The described …
Number of citations: 36 www.tandfonline.com
Y Li, KA Wheeler, R Dembinski - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
Synthesis of highly substituted 3-fluorofurans is reported. The sequence began with preparation of tert-butyldimethylsilyl alk-1-en-3-yn-1-yl ethers from 1,4-disubstituted alk-3-yn-1-ones. …
Number of citations: 28 pubs.rsc.org

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